molecular formula C9H18ClNS B13535243 6-Thiaspiro[4.5]decan-9-aminehydrochloride

6-Thiaspiro[4.5]decan-9-aminehydrochloride

Cat. No.: B13535243
M. Wt: 207.76 g/mol
InChI Key: JCTPOLZDCNUTLA-UHFFFAOYSA-N
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Description

6-Thiaspiro[4.5]decan-9-aminehydrochloride is a chemical compound with the molecular formula C9H18ClNS and a molecular weight of 207.7639 This compound belongs to the class of spiro compounds, which are characterized by a unique structural motif where two rings are connected through a single atom

Preparation Methods

The synthesis of 6-Thiaspiro[4.5]decan-9-aminehydrochloride can be achieved through various synthetic routes. One efficient method involves the use of 2,2-bis(bromomethyl)-1,3-propanediol as the starting material . The synthesis typically involves multiple steps, including protection of hydroxyl groups, formation of the spiro ring, and introduction of the amine group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry and yield.

Chemical Reactions Analysis

6-Thiaspiro[4.5]decan-9-aminehydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Thiaspiro[4.5]decan-9-aminehydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex spiro compounds. In biology, it serves as a potential ligand for studying enzyme-substrate interactions. In medicine, its unique structure makes it a candidate for drug development, particularly in the design of novel antibiotics and anticancer agents . Additionally, its industrial applications include its use as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Thiaspiro[4.5]decan-9-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the target. The presence of the sulfur atom in the spiro ring can influence its reactivity and binding properties, making it a versatile compound for various biochemical studies .

Comparison with Similar Compounds

6-Thiaspiro[4.5]decan-9-aminehydrochloride can be compared with other similar compounds, such as 6-amino-2-thiaspiro[3,3]heptane hydrochloride and 6-oxa-2-thiaspiro[4.5]decan-9-amine . These compounds share the spiro structural motif but differ in the size of the rings and the presence of additional functional groups. The unique combination of sulfur and amine groups in this compound distinguishes it from its analogs and contributes to its specific chemical and biological properties.

Properties

Molecular Formula

C9H18ClNS

Molecular Weight

207.76 g/mol

IUPAC Name

6-thiaspiro[4.5]decan-9-amine;hydrochloride

InChI

InChI=1S/C9H17NS.ClH/c10-8-3-6-11-9(7-8)4-1-2-5-9;/h8H,1-7,10H2;1H

InChI Key

JCTPOLZDCNUTLA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(CCS2)N.Cl

Origin of Product

United States

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